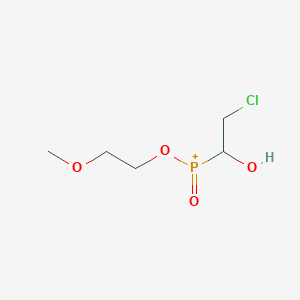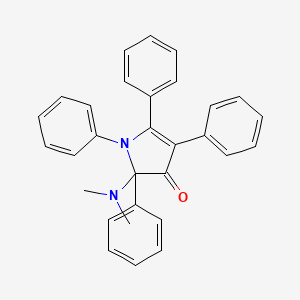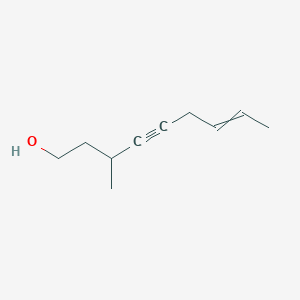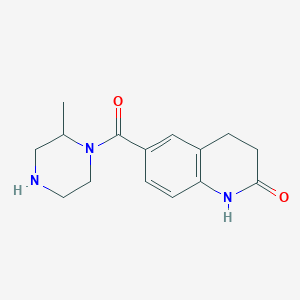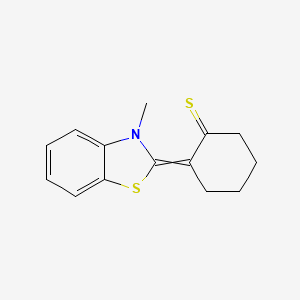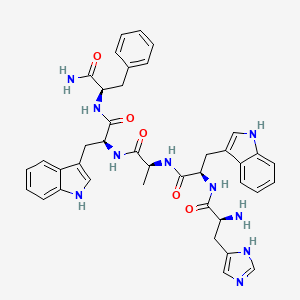
L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically histidine, tryptophan, alanine, tryptophan, and phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure the purity and integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of oxindole derivatives, while reduction can result in modified peptide bonds.
Applications De Recherche Scientifique
L-Histidyl-D-tryptophyl-L-alanyl
Propriétés
Numéro CAS |
87601-78-3 |
|---|---|
Formule moléculaire |
C40H44N10O5 |
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C40H44N10O5/c1-23(47-39(54)34(16-25-19-44-31-13-7-5-11-28(25)31)50-38(53)30(41)18-27-21-43-22-46-27)37(52)49-35(17-26-20-45-32-14-8-6-12-29(26)32)40(55)48-33(36(42)51)15-24-9-3-2-4-10-24/h2-14,19-23,30,33-35,44-45H,15-18,41H2,1H3,(H2,42,51)(H,43,46)(H,47,54)(H,48,55)(H,49,52)(H,50,53)/t23-,30-,33+,34+,35-/m0/s1 |
Clé InChI |
QACVCVAACRIGIY-QDWKVNAHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |
SMILES canonique |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)



![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
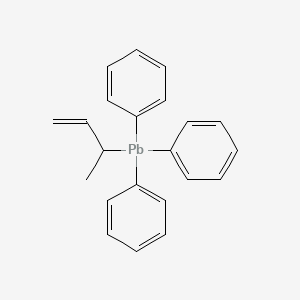
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
